6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride
Description
Properties
CAS No. |
101491-46-7 |
|---|---|
Molecular Formula |
C23H28ClNO2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-4-13-24(14-5-2)16-18-11-12-21-20(15-18)22(25)17(3)23(26-21)19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16H2,1-3H3;1H |
InChI Key |
TXTPAWPBOYTHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-[(Dipropylamino)methyl]-3-methyl-2-phenyl-4H-1-benzopyran-4-one hydrochloride
- CAS Registry No.: 101491-46-7
- Molecular Formula: C₂₃H₂₈ClNO₂
- Molecular Weight : 394.93 g/mol
- Structural Features: A flavone backbone substituted with a dipropylaminomethyl group at position 6, a methyl group at position 3, and a phenyl group at position 2. The hydrochloride salt enhances solubility and stability .
Physicochemical Properties :
- Appearance : Solid (exact form unspecified in evidence).
Potential Applications: Flavone derivatives are studied for their bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences
Core Scaffold: Target Compound: Flavone (4H-1-benzopyran-4-one), a fused benzopyran system with aromatic and ketone groups. 6-MeO DiPT: Indole (1H-indole), a bicyclic structure with a nitrogen-containing heterocycle . OPC-14714: Quinolinone (3,4-dihydro-2(1H)-quinolinone), featuring a nitrogen-containing fused ring system .
Substituent Groups: The target compound’s dipropylaminomethyl group contrasts with 6-MeO DiPT’s diisopropylamine and OPC-14714’s piperazinyl-bromophenyl moiety. These groups influence receptor affinity and pharmacokinetics.
Functional and Pharmacological Contrasts
- This compound: Flavones are known for modulating GABA receptors and oxidative stress pathways. The dipropylaminomethyl group may enhance lipid solubility, aiding CNS penetration .
- 6-MeO DiPT Hydrochloride: A tryptamine derivative with serotonergic activity, likely acting as a 5-HT receptor agonist. Its methoxy group and diisopropylamine side chain are critical for hallucinogenic effects .
- OPC-14714: Targets dopamine and serotonin receptors, with bromine and piperazine groups contributing to antipsychotic activity. Its quinolinone core is associated with dopamine D₂ receptor antagonism .
Research Findings and Limitations
- Flavone Derivatives: Limited data on the target compound’s efficacy, though structurally related flavones (e.g., chrysin) show anti-anxiety effects in preclinical models .
- 6-MeO DiPT : Behavioral studies in animals suggest dose-dependent psychoactive effects, but human data are scarce due to regulatory restrictions .
- OPC-14714 : Demonstrated antipsychotic activity in rodent models, but clinical trials are unreported in the provided evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
